molecular formula C22H24ClN3O3 B3011758 5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one CAS No. 627471-69-6

5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

Cat. No. B3011758
CAS RN: 627471-69-6
M. Wt: 413.9
InChI Key: NYEFYIIQNYNEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H24ClN3O3 and its molecular weight is 413.9. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactions with Arylamines

The compound 5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is involved in the synthesis of 3-arylamino derivatives when reacted with aromatic amines. This reaction showcases its versatility in organic synthesis, particularly in the creation of compounds with potential biological activities. The ability to undergo reactions with p-toluidine to yield specific pyrrolidinone derivatives further emphasizes its utility in synthetic chemistry (Armisheva et al., 2011).

Structural Analysis

Crystallography

The compound's utility extends to structural analysis, where it serves as a precursor for the synthesis of polymorphs with distinct molecular geometries and hydrogen bonding patterns. This aspect is crucial for understanding the structural requirements for specific biological activities and can aid in the design of more effective compounds (Ramazani et al., 2019).

Antimicrobial Activity

Anti-Tubercular Evaluation

In the realm of medicinal chemistry, derivatives of this compound, specifically 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile, have been synthesized and evaluated for their anti-tubercular properties. This highlights the potential of such compounds in the development of new treatments for tuberculosis, offering a promising avenue for future research (Manikannan et al., 2010).

Anticancer and Antimicrobial Potential

Derivatives with Bioactivity

The synthesis of pyrazole derivatives, including ones related to the parent compound, showcases their potential as antimicrobial and anticancer agents. The evaluation of these compounds against various microbial strains and cancer cell lines can provide valuable insights into their mechanism of action and effectiveness, contributing to the development of new therapeutic agents (Hafez et al., 2016).

Applications in Dyeing and Fabrics

Dyeing Performance on Textiles

The compound's derivatives have been utilized in the synthesis of disperse dyes, demonstrating good levelness and excellent fastness properties on polyester and nylon fabrics. This application is significant for the textile industry, indicating the compound's potential in the development of new dyes with desirable properties for fabric dyeing (Abolude et al., 2021).

properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-3-25(4-2)13-14-26-19(15-5-7-17(23)8-6-15)18(21(28)22(26)29)20(27)16-9-11-24-12-10-16/h5-12,19,27H,3-4,13-14H2,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDWZBDCBLRGNR-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

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